5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

CAS No.: 1092352-56-1

Cat. No.: VC2631199

Molecular Formula: C10H6ClF3N2O

Molecular Weight: 262.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092352-56-1 |

|---|---|

| Molecular Formula | C10H6ClF3N2O |

| Molecular Weight | 262.61 g/mol |

| IUPAC Name | 5-chloro-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H6ClF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) |

| Standard InChI Key | RFOJMEFNCVUACY-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Cl |

| Canonical SMILES | C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Cl |

Introduction

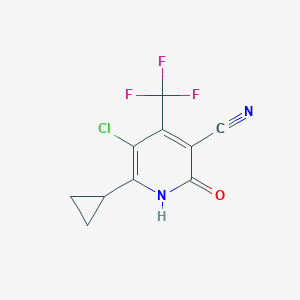

Chemical Identity and Structural Characteristics

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile belongs to the class of substituted pyridines, specifically nicotinonitriles. The compound's identity is well-established through various chemical identifiers that enable precise characterization and database tracking.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identification systems as shown in Table 1.

Table 1: Chemical Identifiers of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

| Identifier Type | Value |

|---|---|

| CAS Number | 1092352-56-1 |

| Molecular Formula | C₁₀H₆ClF₃N₂O |

| Molecular Weight | 262.62 g/mol |

| IUPAC Name | 5-chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile |

| InChI | 1S/C10H6ClF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) |

| InChI Key | RFOJMEFNCVUACY-UHFFFAOYSA-N |

| MDL Number | MFCD11553041 |

The compound has several synonyms in the chemical literature, including:

-

3-Pyridinecarbonitrile, 5-chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-

-

5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile

-

5-chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile

Structural Features

The molecular structure of this compound features a pyridine ring with multiple functional groups:

-

A hydroxyl group at the 2-position

-

A cyano (nitrile) group at the 3-position

-

A trifluoromethyl group at the 4-position

-

A chloro substituent at the 5-position

-

A cyclopropyl group at the 6-position

This multifunctional structure contributes to the compound's unique chemical properties and potential applications in synthetic chemistry and pharmaceutical research.

Physical and Chemical Properties

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile possesses distinct physical and chemical properties that determine its behavior under various conditions and its suitability for different applications.

Physical Properties

The physical properties of the compound are summarized in Table 2.

Table 2: Physical Properties of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Appearance | Not specified in available data | - |

| Melting Point | 240°C | |

| Molecular Weight | 262.62 g/mol | |

| Solubility | Not specified in available data | - |

Chemical Properties

The chemical structure of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile suggests several important chemical characteristics:

-

The hydroxyl group at the 2-position can participate in hydrogen bonding and may exhibit acidic properties.

-

The nitrile group (-CN) at the 3-position is a potential site for various transformations and can serve as a versatile intermediate in organic synthesis.

-

The trifluoromethyl group (-CF₃) at the 4-position confers increased lipophilicity and metabolic stability, properties often desirable in pharmaceutical compounds.

-

The chloro substituent at the 5-position provides opportunities for nucleophilic aromatic substitution reactions.

-

The cyclopropyl group at the 6-position adds structural rigidity and may influence the compound's biological activity profiles.

| Classification Category | Specification |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Categories | Acute toxicity, oral (Category 4) |

| Acute toxicity, dermal (Category 4) | |

| Acute toxicity, inhalation (Category 4) |

Hazard Statements

The specific hazard statements associated with this compound include:

Precautionary Measures

For safe handling of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, the following precautionary statements are recommended:

Table 4: Precautionary Measures for 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

| Precautionary Statement Code | Description |

|---|---|

| P261 | Do not breathe dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell |

| P363 | Wash contaminated clothing before reuse |

| P402+P404 | Store in a dry place. Store in a closed container |

| P501 | Dispose of contents/container according to local/regional/national/international regulations |

| Supplier | Catalog/Product Number | Package Size | Purity | Additional Information |

|---|---|---|---|---|

| Matrix Scientific | 101880-506 (Supplier Number: 047542-500MG) | 500 mg | ≥95% | Available through Avantor Sciences |

| Key Organics / BIONET | HC-0722 (KEY183157423) | 500 mg | 95% | Country of Origin: GB (Great Britain) |

Analytical Characterization

Proper identification and characterization of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile are essential for research quality control.

Physical Analysis Methods

The melting point of 240°C serves as a primary physical parameter for identity verification and purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume